REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5](OC2C=CC(Cl)=C(Cl)C=2)=[C:6]([CH:9]=1)[CH:7]=[O:8].B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)O1.C([O-])(=O)C.[K+].Br[C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][N:44]=1.C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[N:44]1[CH:45]=[CH:46][CH:47]=[CH:48][C:43]=1[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3,5.6.7,9.10.11.12.13,14.15.16.17,^1:64,65,66,67,68,82,83,84,85,86|
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Name
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|
Quantity
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200 mg
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Type
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reactant
|
Smiles
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BrC=1C=CC(=C(C=O)C1)OC1=CC(=C(C=C1)Cl)Cl
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Name
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|
Quantity
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162 mg
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Type
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reactant
|
Smiles
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B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
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Name
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potassium acetate
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Quantity
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170 mg
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Type
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reactant
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Smiles
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C(C)(=O)[O-].[K+]
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Name
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|
Quantity
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110 μL
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Type
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reactant
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Smiles
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BrC1=NC=CC=C1
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Name
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|
Quantity
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0.7 mL
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
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Quantity
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5 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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dichloro [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct
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Quantity
|
13 mg
|
Type
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catalyst
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Smiles
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C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
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Name
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Quantity
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13 mg
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Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Under N2 in a flame-dried 25 mL round bottomed flask fitted with a magnetic stirrer
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Type
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CUSTOM
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Details
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The mixture was degassed with N2 for 5 min.
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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The mixture was again heated to 80° C. under N2 for a total of 10.5 hr
|
Duration
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10.5 h
|
Type
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TEMPERATURE
|
Details
|
to cool to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The mixture was partitioned between EtOAc and H2O
|
Type
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WASH
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Details
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the organic layer was washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2CO3
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo to an oil, 359 mg
|
Type
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WASH
|
Details
|
Chromatography on silica gel, eluting with a gradient system of CHCl3 (100-97% and CH3OH (0-3%)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C=1C=CC=C(C=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |